2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound with the molecular formula C14H15NO4S It is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinone ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a dicarboxylic acid derivative under controlled conditions.
Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrrolidinone derivative with a thiol compound, such as thiobenzoic acid, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids or sulfonic acids.
Scientific Research Applications
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((1-Isobutyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-[1-(2-methylpropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9(2)8-16-13(17)7-12(14(16)18)21-11-6-4-3-5-10(11)15(19)20/h3-6,9,12H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPNOCSODCUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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